
Sodium 1-hydroxytetradecane-1-sulphonate
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Overview
Description
Sodium 1-hydroxytetradecane-1-sulphonate is an organic compound with the molecular formula C14H29NaO4S. It is a sodium salt of a sulfonic acid and is commonly used in various industrial and research applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 1-hydroxytetradecane-1-sulphonate can be synthesized through the sulfonation of 1-tetradecanol. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonate group at the desired position on the alkane chain.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where 1-tetradecanol is reacted with sulfur trioxide in a falling film reactor. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
Mechanism:
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In aqueous solutions, the compound undergoes hydrolysis to form intermediates like sultones (cyclic sulfonic acid derivatives) and alkene sulfonates .
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Key factors:
Hydrolysis products:
Intermediate | Stability | Solubility |
---|---|---|
1,2-sultone | Unstable | Limited |
1,3-sultone | Moderate | Higher |
1,4-sultone | Stable | Low |
Micelle Formation and Surfactant Interactions
Mechanism:
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The hydrophobic tetradecane tail and hydrophilic sulfonate group enable micelle formation in aqueous solutions.
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Critical micelle concentration (CMC):
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Not explicitly reported for this compound, but analogous sulfonates exhibit CMC values in the mM range.
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Effects on reaction kinetics:
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Catalytic role: Micelles can act as microreactors, altering reaction rates (e.g., Diels-Alder reactions) by solubilizing reactants in the Stern layer .
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Electrostatic interactions: The sulfonate group’s negative charge influences ion-dipole interactions with other ions or molecules.
Comparative Analysis of Sulfonate Reactions
Scientific Research Applications
Sodium 1-hydroxytetradecane-1-sulphonate is utilized in several scientific research fields:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.
Biology: Employed in cell lysis buffers and as a detergent in protein purification protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Used in the formulation of detergents, emulsifiers, and wetting agents.
Mechanism of Action
The mechanism by which sodium 1-hydroxytetradecane-1-sulphonate exerts its effects is primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is utilized in various applications, from detergents to drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but a shorter alkane chain.
Sodium hexadecane-1-sulphonate: Similar structure but with a longer alkane chain, leading to different surfactant properties.
Sodium 1-propene-1-sulphonate: Contains an unsaturated alkane chain, which affects its reactivity and applications.
Uniqueness
Sodium 1-hydroxytetradecane-1-sulphonate is unique due to its specific alkane chain length and the presence of both hydroxyl and sulfonate functional groups. This combination provides distinct surfactant properties and reactivity, making it suitable for specialized applications in research and industry.
Biological Activity
Sodium 1-hydroxytetradecane-1-sulphonate is a surfactant with notable biological activity, primarily due to its structure which includes a long hydrophobic carbon chain and a sulfonate group. This compound has been studied for its interactions with biological membranes, cellular processes, and potential therapeutic applications.
This compound exhibits its biological effects through several mechanisms:
- Membrane Interaction : The surfactant can disrupt lipid bilayers, leading to changes in membrane permeability. This property is significant in both therapeutic and toxicological contexts, as it can facilitate drug delivery or cause cell lysis at high concentrations .
- Cellular Uptake : Studies indicate that surfactants can enhance the uptake of various compounds into cells by altering membrane fluidity and facilitating endocytosis .
Antiproliferative Activity
Recent research has highlighted the antiproliferative effects of this compound on various cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of cancer cells, with varying effectiveness depending on the concentration and exposure time. For instance, a study evaluated its effects on normal (Hs27) and cancer (U937) cell lines, reporting a GI50 value that indicates significant growth inhibition at concentrations ranging from 0 to 100 µg/mL over periods of 24 to 72 hours .
Cell Line | Concentration (µg/mL) | Exposure Time (h) | GI50 Value |
---|---|---|---|
Hs27 | 0 - 100 | 24, 48, 72 | [Value] |
U937 | 0 - 100 | 24, 48, 72 | [Value] |
Structure-Activity Relationship
The biological activity of this compound is influenced by its structural characteristics. The length of the hydrocarbon chain and the position of the hydroxyl and sulfonate groups play critical roles in determining its potency and selectivity towards different cell types .
Case Study: Anticancer Properties
A pivotal study conducted on this compound involved treating human leukemia cells with varying concentrations. The results demonstrated a dose-dependent response in cell viability, with significant reductions observed at higher concentrations. This study underscores the potential of this compound as an anticancer agent.
Case Study: Membrane Disruption
Another investigation focused on the surfactant's ability to disrupt red blood cell membranes. Results indicated that this compound caused hemolysis at specific concentrations, providing insights into its cytotoxic effects and potential applications in drug formulation where membrane permeability is desired .
Properties
CAS No. |
93941-93-6 |
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Molecular Formula |
C14H29NaO4S |
Molecular Weight |
316.43 g/mol |
IUPAC Name |
sodium;1-hydroxytetradecane-1-sulfonate |
InChI |
InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)19(16,17)18;/h14-15H,2-13H2,1H3,(H,16,17,18);/q;+1/p-1 |
InChI Key |
WNIGKYDKDYKVIH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC(O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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